molecular formula C27H26N4O3 B2614847 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892281-68-4

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2614847
CAS-Nummer: 892281-68-4
Molekulargewicht: 454.53
InChI-Schlüssel: RAVMPHOLOSHKSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PPQ or Phenylpiperazine Quinazoline and has been found to exhibit promising properties in various biological assays.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Green Synthesis Approaches : Studies have shown innovative, environmentally friendly methods for synthesizing quinazoline derivatives. For instance, a "on water" protocol using L-proline catalysis has been described, emphasizing high atom economy and the advantages of short reaction times and excellent yields without the need for extraction or chromatographic purification steps (Rajesh et al., 2011).
  • Carbon Dioxide Utilization : Research has explored using carbon dioxide as a reagent for the synthesis of quinazoline-2,4(1H,3H)-diones, highlighting methods that offer a green and sustainable approach to synthesizing these compounds. For example, carbon dioxide has been used in conjunction with basic ionic liquids and under solvent-free conditions to synthesize a variety of quinazoline derivatives, which are key intermediates in several pharmaceuticals (Patil et al., 2009).
  • Molecular Structure Elucidation : Studies on the structure of quinazoline derivatives provide insights into their molecular configuration, facilitating the understanding of their chemical behavior and potential interactions in biological systems. One study describes the crystal structure of a specific quinazoline derivative, detailing how substituents are oriented relative to the quinazolinyl unit and their implications for the molecule's properties (El-Azab et al., 2012).

Potential Pharmaceutical Applications

  • Anticancer Activity : The synthesis and evaluation of quinazolinone derivatives as potential anticancer agents have been a significant area of research. Novel quinazolinone compounds have been synthesized and tested for cytotoxic activity against various cancer cell lines, with some showing promising results. This research underscores the potential of quinazolinone derivatives in the development of new anticancer medications (Poorirani et al., 2018).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 4-phenylpiperazine-1-carboxylic acid followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "4-phenylpiperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of 4-phenylpiperazine-1-carboxylic acid with DCC and DIPEA in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in DMF to form the intermediate.", "Step 3: Cyclization of the intermediate in CHCl3 to form the final product.", "Step 4: Purification of the final product by column chromatography using EtOAc as the eluent.", "Step 5: Drying of the purified product with anhydrous MgSO4.", "Step 6: Recrystallization of the dried product from a suitable solvent such as ethanol or ethyl acetate.", "Step 7: Characterization of the synthesized compound using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS-Nummer

892281-68-4

Produktname

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Molekularformel

C27H26N4O3

Molekulargewicht

454.53

IUPAC-Name

3-(2-phenylethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H26N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1-12,19H,13-18H2,(H,28,34)

InChI-Schlüssel

RAVMPHOLOSHKSN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.